molecular formula C9H10BrN B3244472 4-Bromo-5-methylindoline CAS No. 162100-98-3

4-Bromo-5-methylindoline

Cat. No.: B3244472
CAS No.: 162100-98-3
M. Wt: 212.09 g/mol
InChI Key: SRGBYCTWSLKNFH-UHFFFAOYSA-N
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Description

Historical Perspectives on Indoline (B122111) Synthesis and Derivatives

The journey into the chemistry of indolines is intrinsically linked to the study of their aromatic counterpart, indole (B1671886). The history of indole chemistry began in the mid-19th century, with early research focused on the dye indigo. wikipedia.orgbiocrates.com In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust. wikipedia.org This foundational work paved the way for a deeper understanding of the indole structure, which was fully elucidated by the late 19th century. creative-proteomics.com

A pivotal moment in the synthesis of indole derivatives was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. creative-proteomics.comwikipedia.org This reaction, which involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains one of the most widely used methods for preparing substituted indoles. wikipedia.orgwikipedia.org While the direct synthesis of the parent indole via this method can be challenging, it is highly effective for creating indoles with substitutions at various positions. wikipedia.org

Over the 20th century, interest in indole and its derivatives, including the hydrogenated indoline form, grew exponentially. creative-proteomics.com Researchers developed numerous other synthetic methods, such as the Leimgruber-Batcho, Reissert, and Bartoli syntheses, to create a diverse array of these heterocyclic compounds. irjmets.comresearchgate.netresearchgate.net The development of metal-catalyzed reactions, such as the Buchwald-Hartwig and Larock indole syntheses, further expanded the synthetic toolbox, allowing for the construction of complex indole and indoline architectures with high efficiency and selectivity. irjmets.comresearchgate.net These advancements underscore the enduring importance of this class of compounds in organic chemistry.

Significance of Indoline Core in Organic Synthesis

The indoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged and versatile motif in organic synthesis. chemrxiv.orgchim.it Its structural framework is a cornerstone for a vast number of natural products, pharmaceuticals, and functional materials. researchgate.netsemanticscholar.org Indolines are recognized as ubiquitous structural elements in many biologically active molecules, making them highly valuable in medicinal chemistry and drug discovery. chemrxiv.orgsemanticscholar.org

In organic synthesis, the indoline nucleus serves as a crucial building block for creating complex molecular architectures. chemrxiv.org Its electron-rich nature allows for selective functionalization at various positions on the ring system. irjmets.com Synthetic chemists exploit the reactivity of the indoline core to introduce a wide range of substituents, thereby tuning the molecule's steric and electronic properties for specific applications. semanticscholar.orgacs.org

The significance of the indoline core is particularly evident in its role as a precursor for pharmacologically active compounds. chim.it Molecules containing the indoline scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroactive properties. irjmets.comsemanticscholar.org Consequently, the development of novel and efficient methods for synthesizing substituted indolines remains an active and important area of chemical research. chemrxiv.orgacs.org

Overview of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocycles are organic compounds that contain at least one ring with a heteroatom (such as nitrogen, oxygen, or sulfur) and are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). sigmaaldrich.com These compounds are of immense significance in synthetic chemistry, primarily serving as versatile intermediates for the construction of more complex molecules. sigmaaldrich.com The presence of a halogen atom on the heterocyclic ring provides a reactive handle for a variety of chemical transformations.

Halogens, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution reactions and are instrumental in modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions. sigmaaldrich.comacs.org This reactivity allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds. Furthermore, electrophilic halogenating agents can activate unsaturated systems, inducing cyclization reactions to form highly functionalized carbocyclic and heterocyclic products. mdpi.com

The strategic incorporation of halogens can also profoundly influence a molecule's biological activity, a principle widely exploited in medicinal chemistry. nih.gov Halogenation can alter factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govethz.ch As a result, halogenated heterocycles are key building blocks in the synthesis of pharmaceuticals and agrochemicals, enabling the creation of diverse molecular libraries for screening and drug development. sigmaaldrich.comvulcanchem.com

Contextualizing 4-Bromo-5-methylindoline within Substituted Indoline Research

This compound is a specific example of a substituted indoline, a class of compounds that is the subject of extensive research due to the synthetic versatility of the indoline core. The structure of this compound features two key substituents on the benzene portion of the indoline ring: a bromine atom at position 4 and a methyl group at position 5. This specific substitution pattern makes it a valuable intermediate in organic synthesis.

While direct synthesis and application data for this compound itself is limited in readily available literature, its close analogue, this compound-2,3-dione, is documented as a reagent in the synthesis of Nolatrexed Dihydrochloride, an anticancer agent. cookechem.com This relationship suggests that this compound likely functions as a specialized building block for creating targeted, high-value molecules, particularly in the pharmaceutical industry. Research on such substituted indolines is focused on creating novel structures with tailored properties for applications in medicine and materials science. acs.orgresearchgate.net

Chemical Compound Data

The following tables provide key identifiers and properties for this compound and a closely related derivative.

Table 1: Properties of this compound

Property Value Source
CAS Number 162100-98-3 guidechem.com
Molecular Formula C₉H₁₀BrN guidechem.com
Molecular Weight 212.09 g/mol guidechem.com
Canonical SMILES CC1=C(Br)C2=C(NCC2)C=C1 guidechem.com
InChIKey SRGBYCTWSLKNFH-UHFFFAOYSA-N guidechem.com

| Predicted pKa | 4.86 ± 0.20 | guidechem.com |

Table 2: Properties of this compound-2,3-dione

Property Value Source
CAS Number 147149-84-6 cookechem.comsigmaaldrich.com
Molecular Formula C₉H₆BrNO₂ cookechem.com
Molecular Weight 240.05 g/mol cookechem.com
IUPAC Name 4-bromo-5-methyl-1H-indole-2,3-dione sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

| Purity | 97% | cookechem.comsigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGBYCTWSLKNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Bromo 5 Methylindoline

Reactivity of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring of an indoline (B122111) scaffold is expected to be a versatile handle for various synthetic transformations.

Nucleophilic Aromatic Substitution on the Benzene Ring

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). In 4-Bromo-5-methylindoline, the electron-donating nature of the indoline ring and the methyl group would likely deactivate the aromatic system towards traditional SNAr reactions. While some modern methodologies allow for nucleophilic substitution on less activated aromatic rings, no specific studies on this compound undergoing such reactions have been identified.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. It is highly probable that this compound would participate in these reactions.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent. While Suzuki couplings of various bromoindoles and bromoanilines are widely reported, specific examples detailing the coupling partners, reaction conditions (catalyst, ligand, base, solvent), and yields for this compound are not available.

Heck Reaction: The Heck reaction would enable the arylation of alkenes using this compound. The success and regioselectivity of such a reaction would depend on the specific alkene and reaction conditions. However, no published examples of this transformation with this compound could be located.

Sonogashira Coupling: This coupling would involve the reaction of this compound with a terminal alkyne. This is a powerful method for the synthesis of aryl alkynes, but specific protocols and outcomes for this substrate are undocumented.

Negishi Coupling: The Negishi coupling, which utilizes an organozinc reagent, is another potent method for C-C bond formation. Despite its broad applicability, no specific instances of its use with this compound have been found in the surveyed literature.

Lithiation and Subsequent Reactions

Halogen-lithium exchange is a common method for the formation of aryllithium species, which can then react with various electrophiles. Treatment of this compound with an organolithium reagent, such as n-butyllithium, would be expected to generate the corresponding 4-lithio-5-methylindoline. This intermediate could then be trapped with a range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups at the 4-position. However, specific experimental details, including reaction efficiency and the scope of electrophiles used with this particular substrate, are not described in the available literature.

Reactivity of the Methyl Group

Benzylic Functionalization Reactions

The methyl group on the aromatic ring is a benzylic position and is susceptible to radical-mediated functionalization. For instance, benzylic bromination using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light) would be expected to yield 4-bromo-5-(bromomethyl)indoline. This product would be a valuable intermediate for further nucleophilic substitutions. Additionally, oxidation of the methyl group to a carboxylic acid or an aldehyde could be possible using strong oxidizing agents, though selectivity and potential side reactions on the indoline ring would need to be considered. Again, specific studies detailing these transformations on this compound are absent.

Reactivity of the Indoline Nitrogen (N1)

The secondary amine of the indoline ring is a nucleophilic center and can undergo a variety of reactions.

N-Alkylation: The indoline nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. This would lead to the formation of N-alkyl-4-bromo-5-methylindolines.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl-4-bromo-5-methylindolines. This is a common strategy to protect the nitrogen or to introduce carbonyl functionality.

While these are standard transformations for indolines, specific examples with optimized conditions and yields for this compound are not documented in the scientific literature surveyed.

N-Functionalization and Protecting Group Strategies

The secondary amine of the indoline ring is a key site for functionalization. The nitrogen atom can be readily derivatized to introduce various substituents or protecting groups, which is a crucial step in the synthesis of more complex molecules.

Protecting Groups: To modulate the reactivity of the indoline nitrogen and to prevent unwanted side reactions during subsequent transformations, the use of protecting groups is a common strategy. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indoline nitrogen. The protection of a similar compound, 5-bromoindole, is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to yield N-Boc-5-bromoindole. This reaction is generally applicable to indolines.

ReactantReagentsProductNotes
Indoline Derivative(Boc)₂O, Base (e.g., DMAP)N-Boc-indoline DerivativeCommon strategy to protect the nitrogen atom.

This table is based on general procedures for N-Boc protection of indoles and indolines.

Alkylation and Acylation Reactions

N-Alkylation: The nitrogen atom of the indoline can undergo alkylation to introduce various alkyl groups. For instance, the N-alkylation of 5-bromoindoline (B135996) with benzyl (B1604629) alcohol has been achieved using an iron catalyst, resulting in the corresponding N-benzyl derivative. nih.gov This type of reaction, known as a borrowing hydrogen methodology, demonstrates the feasibility of introducing alkyl substituents onto the indoline nitrogen. nih.gov

N-Acylation: Acylation of the indoline nitrogen is another important transformation, leading to the formation of amides. This can be achieved using various acylating agents such as acid chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as the acyl source in the presence of a base like cesium carbonate has been reported. nih.gov This method provides an efficient way to introduce acyl groups onto the nitrogen atom of the indole (B1671886) or indoline ring. nih.gov

Reaction TypeReactantReagentsProduct
N-Alkylation5-BromoindolineBenzyl alcohol, Iron catalystN-Benzyl-5-bromoindoline
N-AcylationIndoleThioester, Cs₂CO₃N-Acylindole

This table provides examples of N-alkylation and N-acylation on similar indoline/indole structures.

Reactivity of the Pyrrole (B145914) Ring (C2, C3)

The pyrrole half of the indoline molecule, specifically the C2 and C3 positions, exhibits distinct reactivity, although the aromaticity of the indole precursor is lost in the indoline structure.

Electrophilic Substitution on the Pyrrole Ring (if applicable)

In its reduced indoline form, the pyrrole ring lacks the typical aromatic character of indole, and therefore does not undergo classical electrophilic aromatic substitution at the C2 and C3 positions. However, the parent indole system is highly reactive towards electrophiles, with substitution preferentially occurring at the C3 position. For 4-bromo-5-methylindole, electrophilic substitution would be influenced by the existing substituents on the benzene ring.

Dearomatization and Rearomatization Sequences

Ring-Opening and Ring-Closing Metathesis (RRM)

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. In the context of indoline chemistry, RCM can be employed on N-alkenyl substituted indolines to construct fused ring systems. While specific RCM reactions involving this compound are not documented in the provided results, the general applicability of RCM to functionalized olefins suggests its potential in modifying the indoline scaffold. researchgate.net Aromatic ring-opening metathesis (ArROM) is a more recent development that allows for the cleavage of aromatic rings, including the indole nucleus. nih.gov

Transformations Involving Indolyne Intermediates

The presence of a bromine atom on the benzene ring of this compound allows for the potential generation of an indolyne intermediate. Indolynes are highly reactive species that can be generated from haloindoles, such as 5-bromoindole, by treatment with a strong base like potassium amide. nih.gov These intermediates can then be trapped by various nucleophiles to afford substituted indoles that would be difficult to access through other methods. nih.gov The generation of the corresponding indolyne from this compound would provide a powerful strategy for the synthesis of novel 4,5-disubstituted indoline derivatives. nih.gov

Generation and Trapping of 4,5-Indolynes

The generation of the 4,5-indolyne intermediate from precursors like this compound is a critical step that unlocks its synthetic potential. While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles for generating 4,5-indolynes can be applied. Typically, these reactive intermediates are formed under conditions that facilitate the elimination of two adjacent substituents on the benzene ring of the indole core. For a precursor like this compound, this would likely involve a two-step process initiated by deprotonation at a position ortho to the bromine, followed by the loss of the bromide anion.

Once generated, the highly strained and electrophilic 4,5-indolyne is not isolated but is immediately trapped in situ by a variety of reagents. nih.gov This trapping prevents polymerization and other undesired side reactions. The trapping agents can be broadly categorized as nucleophiles or dienes for cycloaddition reactions. The trapping of 4,5-indolynes with nucleophiles is a particularly powerful method for introducing substituents onto the indole scaffold. nih.gov

The general strategy for the generation and trapping of a 4,5-indolyne is depicted below, illustrating the transformation from a generic 4-halo-5-substituted indoline precursor to the trapped, functionalized indole products.

General Scheme for 4,5-Indolyne Generation and Trapping: A 4-halo-indoline precursor, upon treatment with a strong base, generates a 4,5-indolyne intermediate. This intermediate is then trapped by a nucleophile (Nu-H) to yield a mixture of 4- and 5-substituted indole products.

Nucleophilic Additions to Indolynes: Regioselectivity and Synthetic Utility

A pivotal aspect of the chemistry of 4,5-indolynes is the regioselectivity of nucleophilic additions. Due to the asymmetry of the indolyne, nucleophilic attack can, in principle, occur at either C4 or C5, leading to two different regioisomeric products. Extensive experimental and computational studies on 4,5-indolynes have revealed a strong preference for nucleophilic attack at the C5 position. nih.govnih.govdntb.gov.ua

This observed regioselectivity is not governed by electronic factors alone but is primarily controlled by transition state distortion energies. nih.govdntb.gov.ua The transition state leading to C5-addition is energetically more favorable because it requires less distortion of the indolyne geometry. nih.gov The internal angles of the 4,5-indolyne are such that attack at C5 leads to a less strained transition state compared to attack at C4. nih.gov

The synthetic utility of this regioselective nucleophilic addition is significant, as it provides a reliable method for the synthesis of 5-substituted indoles, which are common motifs in biologically active compounds and pharmaceuticals. nih.gov A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to trap the 4,5-indolyne, leading to a diverse range of functionalized indole derivatives.

The table below summarizes the expected regioselectivity for the nucleophilic addition to the 4,5-indolyne derived from this compound, based on the general principles established for 4,5-indolynes.

Nucleophile (Nu-H)Major Product (Regioisomer)Minor Product (Regioisomer)Expected Regioisomeric Ratio (Major:Minor)
Aniline (B41778)5-Anilino-4-methylindoline4-Anilino-5-methylindolineHigh
Methanol5-Methoxy-4-methylindoline4-Methoxy-5-methylindolineHigh
Thiophenol5-(Phenylthio)-4-methylindoline4-(Phenylthio)-5-methylindolineHigh
Malonate Ester5-(Dialkoxycarbonyl)methyl-4-methylindoline4-(Dialkoxycarbonyl)methyl-5-methylindolineHigh

This table illustrates the predicted outcomes for the nucleophilic trapping of the 4,5-indolyne generated from this compound. The high regioselectivity favoring C5-substitution is based on established principles for 4,5-indolynes. nih.govnih.govdntb.gov.ua

The reliable and predictable regioselectivity of nucleophilic additions to 4,5-indolynes makes them powerful intermediates in organic synthesis, enabling the targeted construction of complex indole-containing molecules.

Spectroscopic and Computational Characterization of 4 Bromo 5 Methylindoline

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Bromo-5-methylindoline, distinct signals are expected for the aromatic protons, the aliphatic protons on the five-membered ring, the methyl group protons, and the amine proton.

Aromatic Protons (H-6, H-7): The protons on the benzene (B151609) ring are expected to appear in the aromatic region (~6.5-7.5 ppm). libretexts.org The bromine at C-4 and the alkyl substituent at C-5 will influence their exact chemical shifts. H-6 would likely appear as a doublet, coupled to H-7. H-7 would also be a doublet, coupled to H-6. Based on substituent effects, the H-6 proton is expected to be downfield relative to the H-7 proton.

Aliphatic Protons (H-2, H-3): The two methylene (B1212753) groups of the indoline (B122111) ring form an ethyl bridge. They typically appear as triplets around 3.0-3.6 ppm due to coupling with each other. chemicalbook.com

Methyl Protons (5-CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet in the range of 2.0-2.5 ppm.

Amine Proton (N-H): The amine proton signal can be broad and its chemical shift is variable, often appearing between 3.5 and 4.5 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. This compound has nine carbon atoms, and nine distinct signals are expected in the ¹³C NMR spectrum.

Aromatic Carbons: Six signals are anticipated in the aromatic region (110-155 ppm). The carbon attached to the nitrogen (C-7a) would be the most downfield, followed by the carbon attached to the other part of the pyrrole (B145914) ring (C-3a). The carbon bearing the bromine atom (C-4) will be shifted upfield due to the "heavy atom effect," while the other aromatic carbons (C-5, C-6, C-7) will have shifts influenced by their respective substituents.

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) are expected in the aliphatic region, with C-2 (adjacent to nitrogen) being more downfield (~45-55 ppm) than C-3 (~28-35 ppm). chemicalbook.comspectrabase.com

Methyl Carbon: The methyl carbon (5-CH₃) will appear far upfield, typically between 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on indoline and substituted benzene values. chemicalbook.comchemicalbook.comchemistryviews.org

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H ~3.8 (broad s) -
C-2 ~3.6 (t) ~48
C-3 ~3.0 (t) ~30
C-3a - ~128
C-4 - ~115
C-5 - ~132
5-CH₃ ~2.2 (s) ~20
C-6 ~6.9 (d) ~125
C-7 ~6.6 (d) ~110

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing detailed connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. libretexts.orglongdom.org For this compound, COSY would show a cross-peak between the H-2 and H-3 protons, confirming their adjacent relationship. It would also show a correlation between the aromatic protons H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the proton signals at ~3.6 ppm to the carbon at ~48 ppm (C-2), the protons at ~3.0 ppm to the carbon at ~30 ppm (C-3), and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for identifying quaternary (non-protonated) carbons. For example, the methyl protons (~2.2 ppm) would show correlations to C-4, C-5, and C-6, while the H-2 protons (~3.6 ppm) would show a correlation to the key quaternary carbon C-7a.

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups. ieeesem.com

FT-IR (Fourier Transform Infrared) Spectroscopy: FT-IR measures the absorption of infrared radiation. Key expected absorptions for this compound include a sharp N-H stretching band around 3400-3300 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C-H stretches just above 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is expected around 1340-1250 cm⁻¹. A C-Br stretching frequency would likely be observed in the far-infrared region, typically 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Aromatic ring vibrations often give strong, sharp signals in Raman spectra, making it particularly useful for analyzing the substituted benzene ring. The symmetric stretching of the aromatic ring would be a prominent feature.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibration Type
N-H ~3350 Weak Stretching
Aromatic C-H ~3030 Strong Stretching
Aliphatic C-H ~2920, 2850 Strong Stretching
Aromatic C=C ~1610, 1580, 1470 Strong Ring Stretching
C-N ~1300 Moderate Stretching

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and formula.

HRMS (High-Resolution Mass Spectrometry): HRMS measures the m/z to a very high degree of accuracy (typically to four decimal places). uni-rostock.de This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₀BrN), the presence of bromine is easily identified by a characteristic isotopic pattern: two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). youtube.com The exact masses of the molecular ions [M]⁺• and [M+2]⁺• would confirm the elemental composition.

LC-MS-MS (Liquid Chromatography-Tandem Mass Spectrometry): In tandem MS, a specific ion (like the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. Common fragmentation pathways for indolines involve the cleavage of the five-membered ring. For this compound, characteristic fragments would likely include the loss of a methyl radical (M-15) and potentially the loss of a bromine radical (M-79/81). libretexts.orgchemguide.co.uk

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Description
[C₉H₁₀BrN]⁺• 211.0000 212.9980 Molecular Ion (M⁺•)
[C₈H₇BrN]⁺• 195.9843 197.9823 Loss of CH₃

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The indoline structure contains an aromatic chromophore. core.ac.uk The absorption spectrum is expected to be similar to that of other substituted benzenes and indolines. Typically, two main absorption bands are observed for the indole (B1671886)/indoline chromophore, resulting from π→π* transitions. For this compound, these bands would likely appear around 250-260 nm and 280-290 nm. nih.govresearchgate.net The exact positions (λmax) and intensities of these absorptions can be influenced by the substituents and the solvent used.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Indoline
5-methylindoline

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

To date, the crystal structure of this compound has not been determined or reported in crystallographic databases. X-ray diffraction analysis would be essential to provide definitive information on its solid-state conformation. This experimental technique would yield precise data on:

Crystal System: The classification of the crystal based on its symmetry.

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: The precise distances between atoms and the angles they form, which would define the molecule's geometry.

Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds, or other non-covalent interactions that influence the crystal packing.

Without this experimental data, a definitive analysis of the solid-state structure and conformation of this compound remains speculative.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful avenue for understanding the electronic structure and properties of molecules. However, no theoretical studies on this compound have been published. Such studies, typically employing Quantum Mechanical methods like Ab Initio and Density Functional Theory (DFT), would be necessary to generate the data for the following subsections.

Quantum Mechanical Calculations (Ab Initio, DFT)

Geometry Optimization and Conformational Analysis

Computational geometry optimization would be the first step in a theoretical investigation. This process would identify the most stable three-dimensional arrangement of atoms in the molecule (the global minimum on the potential energy surface). The results would be presented in a table of optimized bond lengths and angles, providing a theoretical model of the molecule's structure. Conformational analysis would further explore other stable, low-energy conformations.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The analysis would help in assigning specific molecular motions (stretching, bending, etc.) to each calculated frequency.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). This analysis would be instrumental in predicting the reactive sites of this compound.

Theoretical Electronic Spectra (UV-Vis, ECD)

A thorough computational analysis of this compound would involve the calculation of its theoretical electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra. Such studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), would provide valuable insights into the electronic transitions of the molecule.

Table 1: Hypothetical Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Rotatory Strength (R) [10⁻⁴⁰ cgs]
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available
S₀ → S₃Data not availableData not availableData not available

This table is for illustrative purposes only. No experimental or theoretical data for the UV-Vis or ECD spectra of this compound has been found in the public domain.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to elucidate reaction mechanisms, offering a molecular-level understanding of chemical transformations.

Transition State Analysis and Reaction Pathways

A computational investigation into the reactivity of this compound would involve mapping out potential reaction pathways for its synthesis or further functionalization. This would include the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy barriers calculated from these transition states would provide crucial information about the kinetics of the reactions.

Understanding Regioselectivity and Stereoselectivity

For reactions involving this compound, computational studies could predict the regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another). By comparing the energies of different transition states leading to various products, researchers can understand and predict the outcomes of chemical reactions.

Prediction of Reactivity and Stability Based on Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity and stability. Computational methods can provide a wealth of information about the electronic properties of this compound.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available
Mulliken Atomic ChargesData not available

This table is for illustrative purposes only. No specific computational data on the electronic structure of this compound has been found in the public domain.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap can provide a measure of the molecule's kinetic stability and chemical reactivity. Analysis of the molecular electrostatic potential and atomic charges would further reveal sites susceptible to electrophilic or nucleophilic attack.

Applications in Chemical Research Excluding Biological/clinical

Building Block in Complex Molecule Synthesis

As a functionalized indoline (B122111), 4-Bromo-5-methylindoline serves as a foundational scaffold for the elaboration of more intricate chemical structures. Its utility is particularly evident in the synthesis of advanced heterocyclic systems and as an intermediate in the assembly of frameworks inspired by natural products.

The indoline scaffold is a privileged structure in medicinal and materials chemistry. The reactivity of the nitrogen atom and the potential for cross-coupling reactions at the bromine-substituted position make this compound a promising precursor for a variety of advanced heterocyclic systems. While direct literature on the application of this compound is limited, the closely related compound, 4-Bromo-5-methylisatin, which is the oxidized form (indoline-2,3-dione), is a known building block for dyes and advanced materials. lbaochemicals.com The chemical reduction of the isatin (B1672199) would yield the indoline, suggesting that this compound could be readily prepared and subsequently used in the synthesis of larger, more complex heterocyclic structures. For instance, the condensation of the indoline nitrogen with various electrophiles can lead to the formation of fused heterocyclic systems.

Bromo-substituted indoles and indolines are key structural motifs found in a number of marine natural products with diverse biological activities. While a direct role for this compound as an intermediate in a specific natural product synthesis has not been prominently reported, the general importance of bromoindole scaffolds is well-established. The bromine atom can be strategically utilized for carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of the complex carbon skeletons often found in natural products. The methyl group, in turn, can influence the electronic properties and steric environment of the molecule, which can be crucial for subsequent synthetic transformations.

Role in Catalysis Research

The application of indoline derivatives in catalysis is a growing area of interest. The potential of this compound in this field lies in its ability to be transformed into ligands for metal-catalyzed reactions or to serve as a substrate for studying reaction mechanisms.

The indoline nitrogen of this compound can be functionalized to create novel ligands for transition metal catalysis. By introducing coordinating groups, it is possible to design bidentate or multidentate ligands. The bromine atom offers a handle for further modification, allowing for the synthesis of a library of ligands with varying steric and electronic properties. While specific applications of ligands derived from this compound are not yet documented, the broader class of chiral C2-symmetric indolines has been successfully employed as ligands in asymmetric catalysis. This suggests a potential avenue for the development of new catalytic systems based on the this compound scaffold.

Substituted indolines can serve as valuable substrates in the investigation of organic reaction mechanisms. The defined substitution pattern of this compound allows for the study of regioselectivity and electronic effects in various chemical transformations. For example, it could be employed to study the mechanisms of C-H activation, cross-coupling reactions, or electrophilic aromatic substitution on the indoline ring system. The presence of the bromo and methyl substituents provides distinct NMR and mass spectrometry signatures, facilitating the characterization of intermediates and products, and thereby shedding light on the reaction pathway.

Material Science Research

The exploration of indoline-based compounds in material science has revealed their potential in the development of organic electronics and functional dyes. The oxidized counterpart of this compound, 4-Bromo-5-methylisatin, is noted as a key building block in the production of dyes and advanced materials. lbaochemicals.com This suggests that the indoline form could also be a valuable precursor for functional materials.

Indoline derivatives are known to be core components of spiropyrans, a class of photochromic molecules that undergo reversible color change upon exposure to light. These compounds have applications in smart windows, optical data storage, and molecular switches. Substituted indolines have been incorporated into spiropyrans to create photo-controlled bipolar absorption switches. rsc.org Furthermore, the electronic properties of indole-based structures are of interest for organic semiconductors. The ability to tune these properties through substitution makes compounds like this compound potentially useful in the design of new organic electronic materials. nih.gov The bromo- and methyl-substituents on the aromatic ring can influence the packing of the molecules in the solid state and their charge transport properties.

Chemical Probe Development

No studies have been found that describe the development or use of derivatives of this compound as chemical probes for the investigation of purely chemical (non-biological) pathways or reaction mechanisms. The potential of this compound as a scaffold for such probes remains unexplored in the current body of scientific research.

Derivatives and Analogues of 4 Bromo 5 Methylindoline

Synthesis and Characterization of Structural Isomers

The specific placement of the bromo and methyl groups on the indoline (B122111) ring is crucial for determining the molecule's properties and reactivity. The synthesis of positional isomers of 4-bromo-5-methylindoline, such as 5-bromo-4-methylindoline or 6-bromo-5-methylindoline, typically relies on the selection of appropriately substituted precursors.

Synthesis Strategies: The construction of the indoline core often involves the cyclization of substituted aniline (B41778) or nitroarene derivatives. The final substitution pattern is dictated by the starting material. For instance, the synthesis of different bromo-methyl indoline isomers would begin with the corresponding bromo-methyl-substituted anilines. A variety of cyclization strategies can be employed, including those that form the five-membered ring through intramolecular reactions.

Characterization: Distinguishing between positional isomers is accomplished using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive tools for identifying isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing bromine atom and the electron-donating methyl group. The precise location of each substituent can be determined by analyzing these patterns.

Mass Spectrometry (MS): While isomers will have the same molecular weight and elemental composition, fragmentation patterns in high-resolution mass spectrometry can sometimes provide clues to the substitution pattern.

Infrared (IR) Spectroscopy: The C-H bending patterns in the fingerprint region (below 1000 cm⁻¹) can differ between positional isomers, offering supplementary evidence for structure confirmation.

Functionalized Indoline and Indole (B1671886) Scaffolds bearing Bromo and Methyl Groups

The bromo-methyl indoline scaffold is a versatile platform for creating more complex, functionalized molecules. Both the aromatic ring and the nitrogen atom of the indoline can be sites for further modification. The bromine atom is particularly useful as it can participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Researchers have developed methods for the divergent synthesis of functionalized polycyclic indolines. nih.gov These methods often show broad functional group tolerance, accommodating both electron-donating groups like methyl and electron-withdrawing groups like halogens. nih.gov This tolerance allows for the construction of complex fused indoline frameworks from substituted precursors. nih.gov For example, a Zn(II)-catalyzed cycloaddition of indoles can yield polycyclic fused indoline scaffolds, demonstrating a flexible strategy for creating molecular diversity. nih.gov Similarly, efficient approaches have been developed to access functionalized tetrahydroquinoline derivatives that incorporate indole scaffolds through chemoselective annulation reactions. nih.gov

Reaction TypeDescriptionKey FeaturesPotential Application for Bromo-Methyl Indolines
Cross-Coupling Palladium-catalyzed reactions (Suzuki, Heck, etc.) at the bromine position.Formation of C-C or C-heteroatom bonds.Introduction of aryl, alkyl, or other functional groups.
N-Functionalization Alkylation, acylation, or arylation at the indoline nitrogen.Modifies the properties of the heterocyclic ring.Attachment of side chains or other ring systems.
Ring Annulation Building additional rings onto the indoline core.Creates polycyclic and fused heterocyclic systems. nih.govSynthesis of complex, rigid molecular architectures. nih.gov
Domino Reactions Multi-step cascade reactions to build complex structures in one pot. acs.orgHigh step- and atom-economy. nih.govacs.orgRapid construction of highly substituted indolizine (B1195054) derivatives from bromo-nitroolefins. acs.org

Spirocyclic Indoline Derivatives

Spirocyclic compounds feature two rings connected by a single common atom. Spirocyclic indolines, particularly spirooxindoles (where the indoline has a carbonyl group at the C2 position), are prominent structural motifs in many natural alkaloids and pharmacologically active agents. The synthesis of these complex three-dimensional structures is an active area of research.

A common strategy involves a multi-component reaction where an isatin (B1672199) derivative (such as 4-bromo-5-methylisatin) reacts with other components to build the spiro-fused ring system. ias.ac.in For example, a highly stereo-selective, one-pot, three-component reaction has been used to synthesize novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′diones. nih.gov This method involves the 1,3-dipolar cycloaddition of an isatin derivative, an arylamine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov

One such derivative, Methyl-5-bromo-4'-hydroxy-2,5'-dioxo-1'-phenyl-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate , demonstrates the incorporation of the bromo-substituted indoline core into a complex spirocyclic system. nih.gov

Compound NameFormulaMelting Point (°C)Key IR Peaks (cm⁻¹)
Methyl-5-bromo-4'-hydroxy-2,5'-dioxo-1'-phenyl-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate (4d)C₂₀H₁₅BrN₂O₅2443379 (OH), 1700 & 1613 (C=O), 1056 (C-N) nih.gov
Methyl-5-bromo-1'-(4-chloro-3-(trifluoromethyl)phenyl)-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate (4f)C₂₁H₁₂BrClF₃N₂O₅235–2363388 (OH), 1747 & 1610 (C=O), 1055 (C-N) nih.gov

These syntheses highlight the ability to construct intricate molecular architectures from relatively simple bromo-methyl substituted indoline precursors. nih.gov

Stereoisomers and Atropisomers of Substituted Indolines

The introduction of substituents onto the indoline ring can create chiral centers, leading to the possibility of stereoisomers (enantiomers and diastereomers). In the case of spirocyclic indolines, the spiro-carbon is often a chiral center, and controlling the stereochemical outcome of the cyclization reaction is a key synthetic challenge. For instance, the synthesis of spirocyclic indoline lactones can result in a pair of diastereomers that can be isolated and characterized individually. nih.gov

A more specialized form of stereoisomerism is atropisomerism, which arises from hindered rotation around a single bond. This phenomenon can occur in substituted biaryl systems where bulky groups prevent free rotation, leading to stable, isolable rotational isomers. While often discussed in the context of biaryl compounds, the principle can apply to substituted indolines where a bulky group is attached, creating a sterically hindered N-C or C-C chiral axis. academie-sciences.fr

Atropisomers are classified based on their rotational energy barrier and stability at room temperature: academie-sciences.fr

Class 1: Low rotational barrier (<20 kcal/mol), interconvert rapidly.

Class 2: Intermediate barrier (20-28 kcal/mol), half-life from hours to months.

Class 3: High rotational barrier (>28 kcal/mol), configurationally stable for years.

The consideration of atropisomerism is important in drug design, as different atropisomers can have distinct interactions with biological targets. academie-sciences.fr The synthesis and separation of stereochemically pure substituted indolines, including atropisomers, is therefore a critical aspect of medicinal chemistry.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While methods exist for the synthesis of substituted indolines, a primary focus for future research will be the development of more efficient, sustainable, and economically viable routes to 4-Bromo-5-methylindoline. Current strategies for synthesizing substituted indoles and indolines often rely on multi-step processes that may not be ideal for large-scale production. nih.gov

Future work should prioritize:

Catalytic C-H Functionalization: Investigating late-stage C-H activation and functionalization of simpler, more accessible precursors to directly install the bromo and methyl groups. This would represent a significant improvement in atom economy over traditional methods.

Flow Chemistry Processes: Developing continuous flow synthesis methods to enhance safety, scalability, and reproducibility. Flow chemistry can offer precise control over reaction parameters, potentially leading to higher yields and purity.

Use of Greener Solvents and Catalysts: Exploring syntheses that utilize environmentally benign solvents and earth-abundant metal catalysts to reduce the environmental impact of production. Research into biocatalytic methods could also provide highly selective and sustainable synthetic pathways.

Synthetic StrategyPotential AdvantagesKey Research Focus
Late-Stage C-H FunctionalizationImproved atom economy, reduced step countDevelopment of site-selective catalysts for direct bromination and methylation.
Continuous Flow SynthesisEnhanced safety, scalability, and process controlOptimization of reactor design and reaction conditions for continuous production.
Green Chemistry ApproachesReduced environmental impact, increased sustainabilityIdentification of effective biocatalysts and earth-abundant metal catalysts.

Exploration of New Reactivity Modes and Transformations

The unique arrangement of the bromo and methyl substituents on the this compound core opens avenues for exploring novel chemical reactivity. The interplay between the electron-donating methyl group and the versatile bromine atom can be exploited in various chemical transformations.

Future investigations should include:

Advanced Cross-Coupling Reactions: Moving beyond standard cross-coupling reactions to explore more complex and novel transformations at the C-4 position. This includes investigating dual C-H activation/cross-coupling strategies to build intricate molecular architectures.

Generation and Trapping of Indolyne Intermediates: The 4-bromo substitution provides a handle for the generation of a 4,5-indolyne intermediate. nih.govescholarship.org Research into the regioselectivity of nucleophilic additions to this strained intermediate could unlock pathways to previously inaccessible 4- and 5-substituted indoline (B122111) derivatives. nih.gov

Dearomatization Reactions: Exploring novel dearomatization strategies of indole (B1671886) precursors to access the indoline core, which is a significant challenge in organic synthesis. researchgate.net This could lead to the stereoselective synthesis of complex three-dimensional molecules. researchgate.net

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental design and accelerating discovery. nih.gov For this compound, advanced computational studies will be crucial for predicting its properties and reactivity.

Key areas for future computational research are:

Density Functional Theory (DFT) Calculations: Employing DFT methods to model the electronic structure of this compound and its derivatives. escholarship.orgacs.org This can provide insights into reaction mechanisms, predict the regioselectivity of reactions (such as additions to the corresponding indolyne), and rationalize experimental observations. nih.govescholarship.org

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational landscape of complex molecules derived from the this compound scaffold and their interactions with biological targets. nih.gov

Predictive Modeling for Properties: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel derivatives, helping to prioritize synthetic targets. researchgate.net

Computational MethodApplication for this compoundPredicted Outcome
Density Functional Theory (DFT)Modeling reaction pathways and transition states.Understanding reaction mechanisms and predicting product regioselectivity. nih.govescholarship.org
Molecular Dynamics (MD)Simulating interactions with biological macromolecules.Predicting binding affinities and modes of action for drug discovery. nih.gov
QSAR ModelingCorrelating chemical structure with observed activity.Guiding the design of derivatives with enhanced properties. researchgate.net

Design of Highly Functionalized Indoline Architectures for Specific Chemical Applications

The this compound scaffold is an excellent starting point for the design of diverse and highly functionalized molecules with tailored applications. researchgate.net The strategic placement of the bromo and methyl groups allows for selective modification and elaboration of the molecular framework.

Future research should focus on designing and synthesizing novel architectures for:

Medicinal Chemistry: Using the scaffold to develop libraries of compounds for screening against various diseases. The indoline core is present in many bioactive natural products and pharmaceuticals, and derivatives of this compound could be explored as potential antitumor or antimicrobial agents. nih.govresearchgate.netnih.gov

Materials Science: Incorporating the rigid, three-dimensional indoline structure into novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors. The bromo-substituent provides a site for polymerization or attachment to surfaces.

Chemical Probes: Developing fluorescent or affinity-based probes for chemical biology applications. The scaffold can be functionalized with reporter groups to study biological processes.

By systematically exploring these research avenues, the scientific community can fully harness the synthetic potential of this compound, paving the way for new discoveries in chemistry, medicine, and materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-5-methylindoline, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1 : Bromination of 5-methylindoline using N-bromosuccinimide (NBS) in dichloromethane under reflux (2–4 h). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
  • Route 2 : Direct electrophilic substitution using Br₂ in acetic acid at 0–5°C. Requires careful stoichiometric control to avoid over-bromination. Yields typically range from 60–75% .
  • Key Variables : Temperature, solvent polarity, and brominating agent selectivity critically affect regioselectivity and purity. Post-synthesis purification via column chromatography (silica gel, gradient elution) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Analysis :
  • ¹H NMR : Expected signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (N–CH₂), δ 2.3 ppm (methyl group).
  • ¹³C NMR : Confirm bromine substitution via deshielded carbons (C4: δ 120–125 ppm) .
    • Mass Spectrometry : ESI-MS (m/z ~210 [M+H]⁺) and isotopic pattern analysis for bromine confirmation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Catalytic System : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C. Bromine at C4 acts as a directing group, enhancing coupling efficiency at C3 or C6 positions.
  • Challenges : Steric hindrance from the methyl group at C5 may reduce coupling yields. Optimize ligand choice (e.g., XPhos) to improve turnover .
  • DFT Studies : Computational modeling (B3LYP/6-31G*) can predict electronic effects of substituents on reaction pathways .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

  • Experimental Design :
  • Perform solubility tests in DMSO, DMF, and methanol at 25°C using UV-Vis spectroscopy (λmax ~270 nm).
  • Account for batch-to-batch purity variations via HPLC (C18 column, acetonitrile:H₂O 60:40) .
    • Hypothesis Testing : Contradictions may arise from residual solvents or byproducts. Use Karl Fischer titration to quantify water content and DSC for polymorph screening .

Q. What strategies mitigate decomposition of this compound under acidic conditions?

Methodological Answer:

  • Stability Studies :
  • Monitor degradation kinetics via LC-MS in HCl/THF (0.1 M) at 40°C. Major degradation product: 5-methylindoline (demethylation observed at C4).
    • Mitigation : Use buffered conditions (pH 6–7) or replace Br with stable leaving groups (e.g., OTf) for sensitive applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Source Evaluation : Cross-reference peer-reviewed journals (e.g., J. Org. Chem.) over commercial databases.
  • Experimental Replication :
  • Use differential scanning calorimetry (DSC) at 5°C/min under N₂.
  • Purify via recrystallization (ethanol/water) to remove impurities affecting melting range .

Further Research Directions

Q. What unexplored applications exist for this compound in medicinal chemistry?

Methodological Answer:

  • Target Identification : Screen against kinase inhibitors (e.g., JAK2) using molecular docking (AutoDock Vina).
  • SAR Studies : Modify the methyl group at C5 to trifluoromethyl or nitro groups to enhance binding affinity. Validate via in vitro assays (IC₅₀ determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.